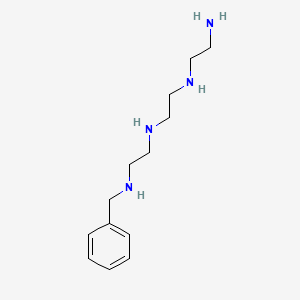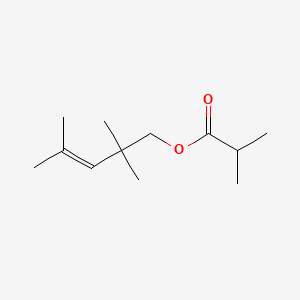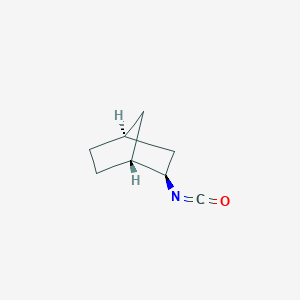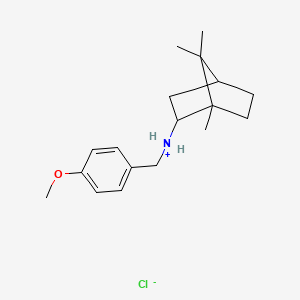
(+-)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride typically involves the protection of functional groups and subsequent reactions to form the desired product. One common method includes the use of p-methoxybenzyl (PMB) as a protective group, which can be introduced through the Williamson ether synthesis. This reaction involves the use of a moderately strong base to generate an alkoxide, which then undergoes substitution with an activated agent like PMB-Cl . The reaction conditions often include sodium hydride in solvents such as THF or DMSO.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protective group strategies. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the PMB group is replaced by other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: DDQ, cerium (IV) ammonium nitrate (CAN)
Reducing Agents: LiAlH4, hydrogen gas with nickel catalyst
Substitution Conditions: Acidic or basic environments, depending on the desired reaction pathway
Major Products Formed
The major products formed from these reactions include deprotected amines, p-methoxybenzaldehyde, and other substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride has several scientific research applications:
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of (±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets. The PMB group can stabilize intermediates through electron-donating effects, influencing the reactivity and selectivity of subsequent reactions . This stabilization is crucial in complex organic synthesis, where precise control over reaction pathways is required.
Comparación Con Compuestos Similares
Similar Compounds
p-Methoxybenzyl (PMB) Ether: Similar protective group used in organic synthesis, removed by acid, hydrogenolysis, or oxidation.
Dimethoxybenzyl (DMB) Groups: These groups can be deprotected under milder conditions than PMB, offering alternative protective strategies.
Uniqueness
(±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride is unique due to its specific structural features and the presence of the PMB group, which provides distinct reactivity and stability advantages in synthetic applications. Its ability to undergo selective deprotection and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
24652-91-3 |
|---|---|
Fórmula molecular |
C18H28ClNO |
Peso molecular |
309.9 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C18H27NO.ClH/c1-17(2)14-9-10-18(17,3)16(11-14)19-12-13-5-7-15(20-4)8-6-13;/h5-8,14,16,19H,9-12H2,1-4H3;1H |
Clave InChI |
HJDMTYZZZKYMON-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC1(C(C2)[NH2+]CC3=CC=C(C=C3)OC)C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


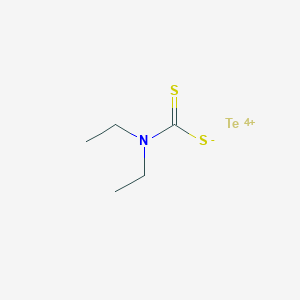
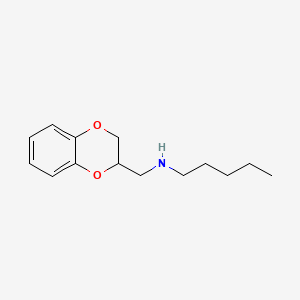
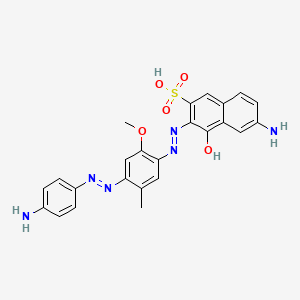


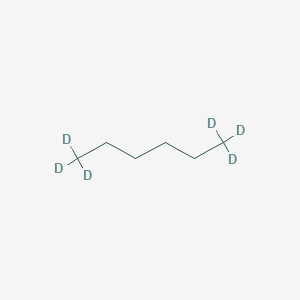
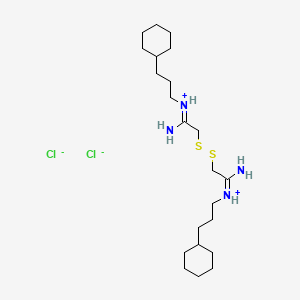
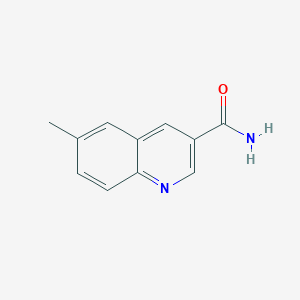
![(S)-1-[(R)-2-(Di-tert.-butylphosphino)ferrocenyl]ethylbis(2-methylphenyl)phosphi](/img/structure/B13742912.png)
